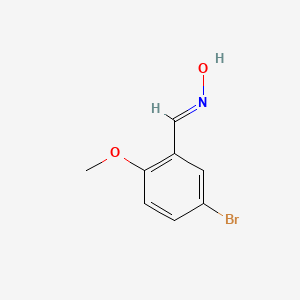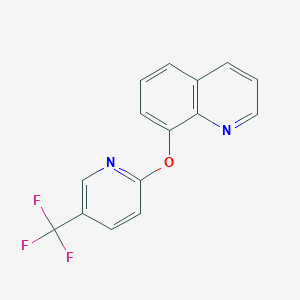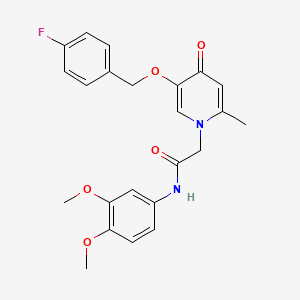![molecular formula C14H15N5O4S2 B2780766 methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1904189-28-1](/img/structure/B2780766.png)
methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 in the ring .
Synthesis Analysis
Triazoles can be synthesized using various methods. One common method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
The molecular structure of triazoles and pyrimidines allows them to bind readily with a variety of enzymes and receptors in the biological system . This makes them a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions due to their unique structure. For example, they can undergo reactions with different reagents to form various derivatives, each with its own set of properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole or pyrimidine derivative would depend on its exact structure. For example, some triazole derivatives have been found to have excellent thermal stability .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The chemical compound is involved in the synthesis of various heterocyclic compounds. For instance, research by Westerlund (1980) discusses the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, a process that can be related to the synthesis of methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate (Westerlund, 1980).
Antibacterial Activity
Studies like those conducted by Lahmidi et al. (2019) have focused on the synthesis and characterization of novel pyrimidine derivatives, including 1,2,4-triazolo[1,5-a]pyrimidines, and their application in antibacterial activities (Lahmidi et al., 2019). Such compounds, including the one , are evaluated for their potential in combating bacterial infections.
Structural and Mechanistic Studies
Research on the structure and reaction mechanisms of similar compounds, like those conducted by Reiter et al. (1987), provides insights into the properties and potential applications of this compound (Reiter et al., 1987).
Antitumor Properties
Research like that of Riyadh (2011) explores the synthesis of various heterocyclic compounds and their potential antitumor and antimicrobial activities. This includes the investigation of triazolopyrimidines, which are structurally related to the compound , for their antitumor properties (Riyadh, 2011).
Cardiovascular Agents
Studies such as those by Sato et al. (1980) have been conducted on 1,2,4-triazolo[1,5-a]pyrimidines and their potential as cardiovascular agents, indicating a possible avenue for the application of this compound in medical treatments (Sato et al., 1980).
Mecanismo De Acción
Direcciones Futuras
Given the wide range of biological activities exhibited by triazole and pyrimidine derivatives, there is significant potential for the development of new drugs and therapies based on these compounds . Future research may focus on synthesizing new derivatives and studying their properties and biological activities.
Propiedades
IUPAC Name |
methyl 3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S2/c1-23-13(20)12-11(4-6-24-12)25(21,22)18-5-2-3-10-7-15-14-16-9-17-19(14)8-10/h4,6-9,18H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKLHUXMUIQQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2780693.png)

![3-chloro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2780695.png)


![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2780698.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2780699.png)
![11-[(2-Methoxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2780700.png)
![4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2780701.png)
![5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2780702.png)
